molecular formula C15H15Cl2N3O2S B14737168 N-(3,4-dichlorophenyl)-5-pyrrolidin-1-ylsulfonyl-pyridin-2-amine CAS No. 7065-99-8

N-(3,4-dichlorophenyl)-5-pyrrolidin-1-ylsulfonyl-pyridin-2-amine

Cat. No.: B14737168
CAS No.: 7065-99-8
M. Wt: 372.3 g/mol
InChI Key: PSNCQKMGKZHEGE-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-5-pyrrolidin-1-ylsulfonyl-pyridin-2-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a pyrrolidinylsulfonyl group, and a pyridinamine moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-5-pyrrolidin-1-ylsulfonyl-pyridin-2-amine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates. One common method involves the reaction of 3,4-dichloroaniline with pyrrolidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-5-pyrrolidin-1-ylsulfonyl-pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures (ranging from -78°C to 150°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. Solvents like tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions often result in the formation of new aromatic compounds with modified functional groups .

Scientific Research Applications

N-(3,4-dichlorophenyl)-5-pyrrolidin-1-ylsulfonyl-pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-5-pyrrolidin-1-ylsulfonyl-pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-N’,N’-dimethylurea: Known for its herbicidal properties.

    N-(3,4-dichlorophenyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine: Studied for its binding affinity to sigma receptors.

    4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines: Evaluated for their pharmacological activities.

Uniqueness

N-(3,4-dichlorophenyl)-5-pyrrolidin-1-ylsulfonyl-pyridin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

7065-99-8

Molecular Formula

C15H15Cl2N3O2S

Molecular Weight

372.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-5-pyrrolidin-1-ylsulfonylpyridin-2-amine

InChI

InChI=1S/C15H15Cl2N3O2S/c16-13-5-3-11(9-14(13)17)19-15-6-4-12(10-18-15)23(21,22)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2,(H,18,19)

InChI Key

PSNCQKMGKZHEGE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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